molecular formula C13H12N2O B11889241 2-Propoxyquinoline-4-carbonitrile CAS No. 855165-17-2

2-Propoxyquinoline-4-carbonitrile

Cat. No.: B11889241
CAS No.: 855165-17-2
M. Wt: 212.25 g/mol
InChI Key: MCIICEGPSQAVNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propoxyquinoline-4-carbonitrile is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The structure of this compound consists of a quinoline core with a propoxy group at the second position and a cyano group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propoxyquinoline-4-carbonitrile can be achieved through various methods. One common approach involves the reaction of 2-chloroquinoline with propanol in the presence of a base to form 2-propoxyquinoline. This intermediate is then reacted with cyanogen bromide to introduce the cyano group at the fourth position.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Propoxyquinoline-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, forming 2-propoxyquinoline-4-amine.

    Substitution: The propoxy group can be substituted with other alkoxy or aryloxy groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed:

    Oxidation: Quinoline-4-carboxylic acid derivatives.

    Reduction: 2-Propoxyquinoline-4-amine.

    Substitution: Various alkoxy or aryloxy quinoline derivatives.

Scientific Research Applications

2-Propoxyquinoline-4-carbonitrile has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, antibacterial, and anticancer agents.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propoxyquinoline-4-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

    2-Propoxyquinoline-4-amine: Similar structure but with an amine group instead of a cyano group.

    2-Methoxyquinoline-4-carbonitrile: Similar structure but with a methoxy group instead of a propoxy group.

    2-Propoxyquinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a cyano group.

Uniqueness: 2-Propoxyquinoline-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

855165-17-2

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

2-propoxyquinoline-4-carbonitrile

InChI

InChI=1S/C13H12N2O/c1-2-7-16-13-8-10(9-14)11-5-3-4-6-12(11)15-13/h3-6,8H,2,7H2,1H3

InChI Key

MCIICEGPSQAVNB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC2=CC=CC=C2C(=C1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.